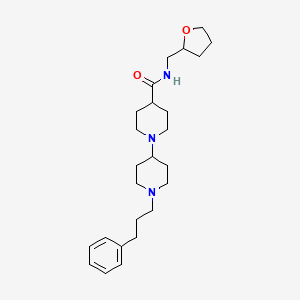![molecular formula C16H14F2N2O5S B6075587 N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide](/img/structure/B6075587.png)
N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in scientific research studies. This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the activity of certain enzymes that play a crucial role in cancer cell growth and proliferation. In
Mecanismo De Acción
N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide inhibits the activity of NMT by binding to the active site of the enzyme. NMT is responsible for attaching a myristoyl group to various proteins, which is necessary for their proper function. By inhibiting NMT activity, this compound disrupts the proper functioning of these proteins, leading to cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. This compound has been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in animal models, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide in lab experiments is its selectivity for cancer cells. This compound has minimal toxicity to normal cells, making it a potentially safer alternative to traditional cancer treatments. Additionally, this compound has shown promising results in inhibiting the growth of cancer cells in animal models, making it a potential candidate for further study.
One limitation of using this compound in lab experiments is its relatively low potency compared to other cancer drugs. Additionally, the synthesis of this compound is complex and requires multiple steps, making it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for further research on N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide. One potential avenue of research is to explore the use of this compound in combination with other cancer drugs to enhance its potency. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound in cancer patients. Finally, more research is needed to understand the mechanism of action of this compound and its potential effects on other cellular processes.
Métodos De Síntesis
The synthesis of N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide involves a series of chemical reactions that start with the compound 2,4-difluorobenzaldehyde. This compound is reacted with thioacetic acid to produce 2,4-difluorobenzaldehyde thioacetal, which is then reacted with 5-nitro-2-chloroaniline to produce the intermediate compound this compound. This intermediate is then purified and further reacted with various reagents to produce the final product, this compound.
Aplicaciones Científicas De Investigación
N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in inhibiting the activity of certain enzymes that play a crucial role in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the regulation of various cellular processes, including cell growth and survival. Inhibition of NMT activity by this compound has been shown to induce cell death in cancer cells, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O5S/c17-9-1-2-14(15(18)3-9)16(23)19-10-4-11(20(24)25)6-13(5-10)26-8-12(22)7-21/h1-6,12,21-22H,7-8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSJMBHOAOTVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)NC2=CC(=CC(=C2)SCC(CO)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6075504.png)
![N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]glycine](/img/structure/B6075507.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6075513.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6075520.png)
![2-(benzylthio)-8,8-dimethyl-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075523.png)
![3-methyl-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6075526.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide](/img/structure/B6075545.png)
![2-{3-[(1,3-benzoxazol-2-ylthio)methyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B6075554.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6075563.png)


![2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B6075582.png)

![1-methyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6075595.png)
